2-Amino-4-fluoro-6-hydroxybenzoic acid
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Overview
Description
2-Amino-4-fluoro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a fluorine atom at the 4-position, and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-6-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-fluoro-2-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-amino-4-fluoro-6-oxo-benzoic acid.
Reduction: Formation of 2-amino-4-fluoro-6-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-hydroxybenzoic acid
- 4-Fluorosalicylic acid
- 2,6-Difluorobenzoic acid
- 2,4-Difluorobenzoic acid
Uniqueness
2-Amino-4-fluoro-6-hydroxybenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzoic acid ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-amino-4-fluoro-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,9H2,(H,11,12) |
InChI Key |
NGMWGOWDJDJJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)O)F |
Origin of Product |
United States |
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